N-(p-Tolyl)-1H-imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-Tolyl)-1H-imidazol-5-amine: is an organic compound that belongs to the class of imidazole derivatives It features an imidazole ring substituted with a p-tolyl group at the nitrogen atom and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Tolyl)-1H-imidazol-5-amine typically involves the reaction of p-toluidine with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally include heating the mixture under reflux for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(p-Tolyl)-1H-imidazol-5-amine can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: p-Tolualdehyde, p-Toluic acid
Reduction: this compound derivatives with different functional groups
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
Chemistry: N-(p-Tolyl)-1H-imidazol-5-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand for metal ions. It can form coordination complexes with metals, which are of interest for their biological activity and potential therapeutic applications.
Medicine: The compound is investigated for its potential pharmacological properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and the development of advanced materials.
Mechanism of Action
The mechanism of action of N-(p-Tolyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biological pathways. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(p-Tolyl)-1H-imidazole-4-amine
- N-(p-Tolyl)-1H-imidazole-2-amine
- N-(p-Tolyl)-1H-imidazole-3-amine
Comparison: N-(p-Tolyl)-1H-imidazol-5-amine is unique due to the position of the amine group on the imidazole ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For example, the 5-position amine may offer different coordination properties with metal ions compared to the 2- or 4-position amines. Additionally, the electronic properties of the compound can vary, influencing its interactions with biological targets and its overall pharmacological profile.
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1H-imidazol-5-amine |
InChI |
InChI=1S/C10H11N3/c1-8-2-4-9(5-3-8)13-10-6-11-7-12-10/h2-7,13H,1H3,(H,11,12) |
InChI Key |
RHOFJOIOIKQZKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.